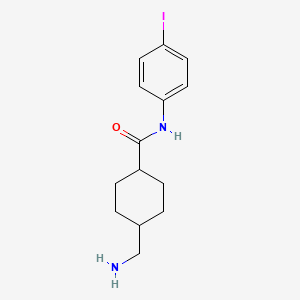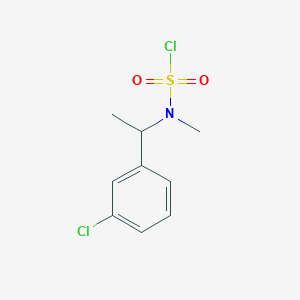
(1-(3-Chlorophenyl)ethyl)(methyl)sulfamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Chlorophenyl)ethyl)(methyl)sulfamoyl chloride is an organic compound with the molecular formula C9H11Cl2NO2S It is a sulfonamide derivative, characterized by the presence of a sulfamoyl chloride group attached to a 3-chlorophenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Chlorophenyl)ethyl)(methyl)sulfamoyl chloride typically involves the reaction of 3-chlorophenyl ethylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-chlorophenyl ethylamine and chlorosulfonic acid.
Reaction Conditions: The reaction is conducted at low temperatures to prevent side reactions. The mixture is stirred for several hours until the reaction is complete.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1-(3-Chlorophenyl)ethyl)(methyl)sulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous bases, the sulfamoyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Hydrolysis: Aqueous bases such as sodium hydroxide or potassium hydroxide are used for hydrolysis.
Major Products
The major products formed from these reactions include various sulfonamide derivatives, sulfonic acids, and reduced or oxidized forms of the original compound.
Scientific Research Applications
(1-(3-Chlorophenyl)ethyl)(methyl)sulfamoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1-(3-Chlorophenyl)ethyl)(methyl)sulfamoyl chloride involves its interaction with specific molecular targets. The sulfamoyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-(4-Chlorophenyl)ethyl)(methyl)sulfamoyl chloride: Similar structure but with a chlorine atom at the 4-position instead of the 3-position.
(1-(3-Bromophenyl)ethyl)(methyl)sulfamoyl chloride: Similar structure with a bromine atom instead of chlorine.
(1-(3-Chlorophenyl)ethyl)(ethyl)sulfamoyl chloride: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(1-(3-Chlorophenyl)ethyl)(methyl)sulfamoyl chloride is unique due to the specific positioning of the chlorine atom and the methyl group on the sulfamoyl chloride moiety. This unique structure can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H11Cl2NO2S |
|---|---|
Molecular Weight |
268.16 g/mol |
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-7(12(2)15(11,13)14)8-4-3-5-9(10)6-8/h3-7H,1-2H3 |
InChI Key |
BNWUEFHHYLNKER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N(C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


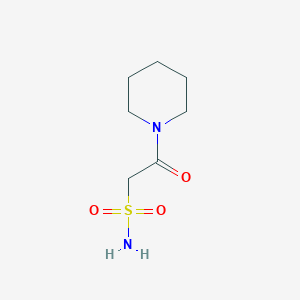
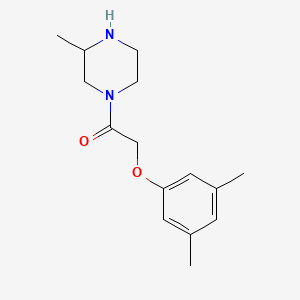
![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B13255281.png)

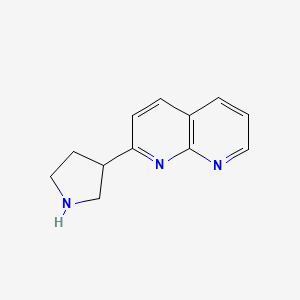
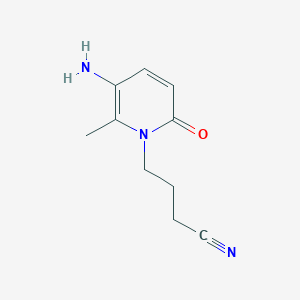
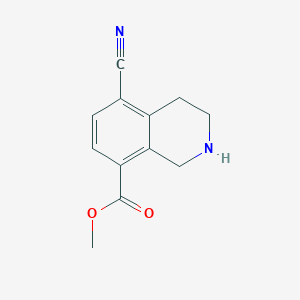



![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine](/img/structure/B13255325.png)

